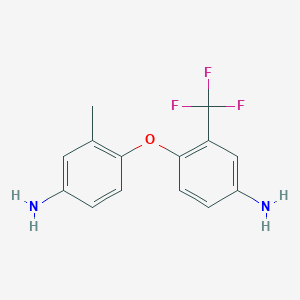
4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)aniline is an organic compound that features both an amino group and a trifluoromethyl group attached to a phenoxy ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. A common approach might include:
Nitration: of a precursor phenoxy compound to introduce a nitro group.
Reduction: of the nitro group to form the amino group.
Substitution: reactions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenoxy compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique functional groups.
Biology
Biological assays: Used in studies to understand its interaction with biological molecules.
Medicine
Drug development: Potential use as a lead compound in the development of pharmaceuticals.
Industry
Material science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)aniline would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)benzene
- 4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)phenol
Propriétés
Numéro CAS |
919473-51-1 |
|---|---|
Formule moléculaire |
C14H13F3N2O |
Poids moléculaire |
282.26 g/mol |
Nom IUPAC |
4-[4-amino-2-(trifluoromethyl)phenoxy]-3-methylaniline |
InChI |
InChI=1S/C14H13F3N2O/c1-8-6-9(18)2-4-12(8)20-13-5-3-10(19)7-11(13)14(15,16)17/h2-7H,18-19H2,1H3 |
Clé InChI |
CGEVCHNOJKXMSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)OC2=C(C=C(C=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


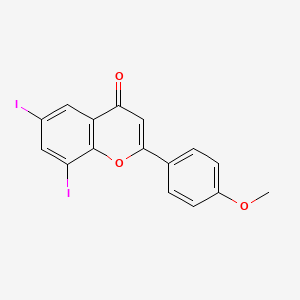
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)

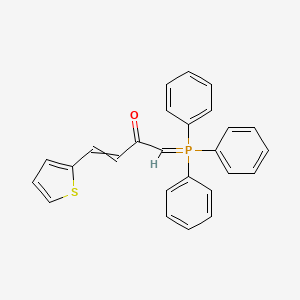
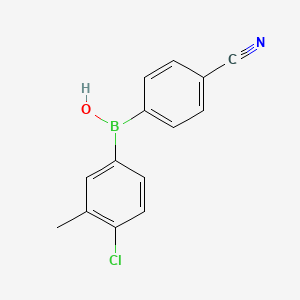
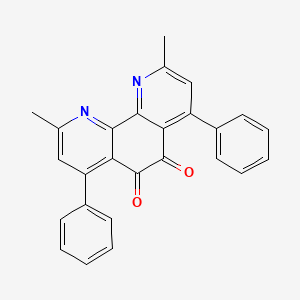
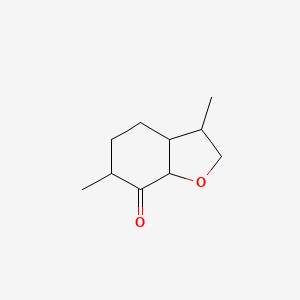
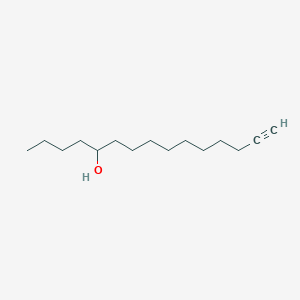
![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
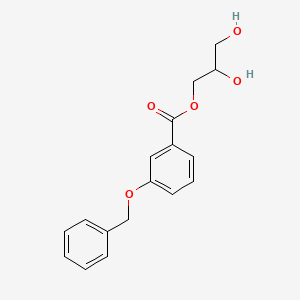
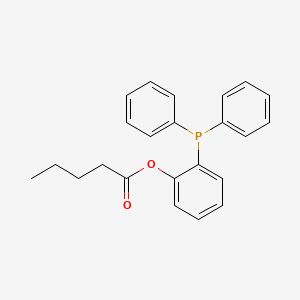
propanedinitrile](/img/structure/B14198985.png)
